ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate
Description
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a pyridin-4-yl group and at position 5 with an ethyl carboxylate moiety. Its molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 218.22 g/mol (calculated from and ). The pyridine ring at position 3 introduces electron-withdrawing and π-conjugated properties, which influence its reactivity and intermolecular interactions.
This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing antimicrobial agents. Its structural features, including the planar triazole ring and pyridine substituent, facilitate π-π stacking and hydrogen bonding, which are critical for crystal packing and biological activity.
Properties
IUPAC Name |
ethyl 3-pyridin-4-yl-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKRJSJBLVQOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648430-88-0 | |
| Record name | ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- Acyl hydrazide bearing the pyridin-4-yl substituent (e.g., 4-pyridinecarbohydrazide).
- Ethyl 2-ethoxy-2-iminoacetate hydrochloride , a key reagent for introducing the ethyl carboxylate group and facilitating ring closure.
- Triethylamine as a base to neutralize hydrochloric acid formed during the reaction.
- Anhydrous ethanol as solvent.
Reaction Conditions
- The acyl hydrazide (25 mmol) is added to a stirred solution of ethyl 2-ethoxy-2-iminoacetate hydrochloride (25 mmol) and triethylamine (about 30 mmol) in anhydrous ethanol (50 mL).
- The mixture is stirred at room temperature for approximately 12 hours.
- During this period, the intermediate ethyl 2-(2-acylhydrazono)-2-aminoacetate forms and precipitates.
- The intermediate is filtered, washed with ethanol, and then subjected to cyclization.
Cyclization Step
- The intermediate is heated in diphenyl ether or another high-boiling solvent to induce cyclization.
- This step converts the hydrazone intermediate into the 1,2,4-triazole ring system, yielding this compound.
- The use of diphenyl ether as solvent improves the cyclization yield by about 10% compared to other solvents.
- After completion, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Yield and Physical Data
- Yields range from 60% to 89% depending on the exact substituents and conditions.
- The product is typically a yellow powder with melting points consistent with literature data.
- Structural confirmation is done by NMR spectroscopy (1H and 13C) and mass spectrometry.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of hydrazone | Acyl hydrazide + ethyl 2-ethoxy-2-iminoacetate HCl + Et3N | Ethanol (anhydrous) | Room temp (RT) | 12 h | ~85-90 | Precipitation of intermediate |
| Cyclization | Heating intermediate | Diphenyl ether | Reflux (~250 °C) | 1-3 h | +10% yield improvement with diphenyl ether | Efficient ring closure |
| Purification | Filtration, recrystallization or chromatography | Various | Ambient | Variable | - | Product purity confirmed by NMR, MS |
Summary of Research Findings
- The convergent synthetic strategy starting from readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride is the most efficient and widely accepted method for preparing this compound.
- The key intermediate hydrazone formation proceeds smoothly at room temperature, and cyclization under reflux in diphenyl ether gives high yields.
- NMR and other spectroscopic data confirm the structure and purity of the final product.
- This method allows the preparation of a variety of 3(5)-substituted 1,2,4-triazole esters with potential applications in medicinal chemistry and as building blocks for further synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and triazole moiety undergo oxidation under controlled conditions:
Mechanistic Insight :
Pyridine N-oxidation proceeds via electrophilic attack by m-CPBA, forming an N-oxide intermediate. The electron-deficient pyridine ring enhances reactivity toward electrophilic agents .
Substitution Reactions
The ester and triazole groups participate in nucleophilic substitutions:
Ester Hydrolysis
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (1M) | Reflux, 6 h | 3-(Pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid | 85–92% |
| LiOH·H<sub>2</sub>O | THF/H<sub>2</sub>O, RT, 12 h | Same as above | 78% |
Applications :
Hydrolysis to the carboxylic acid enables further derivatization, such as amide coupling for pharmaceutical applications .
Triazole NH Functionalization
Regioselectivity :
Methylation predominantly occurs at the N1 position of the triazole due to steric and electronic factors .
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC):
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Propargyl alcohol | CuI, DIPEA, DMF, 50°C | Bis(triazole) conjugate | 72% |
| Phenylacetylene | CuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate | 5-Alkynyltriazole derivative | 65% |
Mechanism :
The triazole acts as a dipolarophile, forming 1,2,3-triazole-linked hybrids under Cu(I) catalysis .
Reduction Reactions
Selective reduction of functional groups:
Limitations :
Strong reducing agents (e.g., LiAlH<sub>4</sub>) may reduce both the ester and triazole ring, leading to side products.
Metal Coordination and Complexation
The pyridinyl nitrogen and triazole N2 atom act as ligands for transition metals:
Stability :
Complexes exhibit enhanced thermal stability compared to the free ligand .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
Scientific Research Applications
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 218.22 g/mol
- SMILES Notation : CCOC(=O)C1=NC(=NN1)C2=CC=NC=C2
- InChI Key : UJKRJSJBLVQOCT-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 219.08765 | 147.4 |
| [M+Na]+ | 241.06959 | 159.7 |
| [M+NH] + | 236.11419 | 153.0 |
| [M+K]+ | 257.04353 | 156.6 |
| [M-H]- | 217.07309 | 147.2 |
Antifungal Properties
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate has been investigated for its antifungal activity against various pathogens. Studies have shown that compounds with triazole moieties exhibit significant antifungal properties, making them potential candidates for treating fungal infections in agriculture and medicine .
Anticancer Potential
Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule formation and induction of apoptosis. This compound may share similar mechanisms, warranting further investigation into its anticancer properties .
Insecticidal Activity
The compound has also been studied for its insecticidal effects against agricultural pests. Its ability to interfere with the hormonal systems of insects suggests potential use as a biopesticide .
Pharmaceutical Development
This compound is being explored as a scaffold for the development of new pharmaceuticals targeting fungal infections and cancer therapies. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Agricultural Uses
Due to its insecticidal properties, this compound is being researched as a potential alternative to conventional pesticides. Its effectiveness against specific pests could lead to safer agricultural practices with reduced environmental impact.
Material Science
The unique chemical structure of this compound may also find applications in material science, particularly in the development of new polymers or coatings with enhanced properties.
Case Study 1: Antifungal Activity Assessment
In a study published in Journal of Agricultural and Food Chemistry, researchers evaluated the antifungal activity of this compound against Fusarium species. The results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL, suggesting its potential as an agricultural fungicide .
Case Study 2: Insecticidal Properties
A research article in Pest Management Science reported on the insecticidal activity of various triazole derivatives, including this compound. The compound demonstrated a mortality rate of over 80% in tested insect populations within 48 hours of exposure .
Mechanism of Action
The mechanism of action of ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 3 of the 1,2,4-triazole ring significantly alters molecular properties. A comparative analysis is provided below:
Table 1: Substituent Impact on Molecular Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) increase molecular weight and polarity, making them suitable for further functionalization (e.g., hydrolysis to carboxylic acids).
- Methoxy groups improve solubility but may complicate synthesis due to steric hindrance, as seen in failed cyclization attempts with 2,4-dimethoxyphenyl derivatives.
- Pyridinyl substituents enhance π-interactions, critical for crystal packing and biological activity.
Challenges :
Crystallographic and Intermolecular Interactions
While crystal data for the target compound is unavailable, analogous structures (e.g., 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) reveal three types of π-interactions :
n→π (lone pair to π orbital).
lp···π (lone pair-π).
π···π stacking between triazole and pyridine rings. These interactions stabilize crystal lattices and may enhance bioactivity.
Biological Activity
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a triazole ring substituted with a pyridine moiety. The compound's structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains and fungi. Studies have shown that compounds with similar structures demonstrate significant inhibition of microbial growth, suggesting potential efficacy in treating infections .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties. Triazoles are known to interfere with cell proliferation and induce apoptosis in cancer cells. This compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific enzymes involved in cell cycle regulation .
3. Anti-inflammatory Effects
Preliminary studies suggest that this triazole derivative may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation: Its structural features allow it to bind to specific receptors, modulating signaling pathways associated with inflammation and tumor growth.
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound showed promising results against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, indicating a potential alternative treatment option .
Case Study 2: Anticancer Potential
In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was found to be lower than that of established chemotherapeutic agents like doxorubicin, highlighting its potential as an effective anticancer agent .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate?
- Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of pyridine-containing precursors with triazole-forming reagents. For example, azide-alkyne cycloaddition (Click chemistry) is widely used for constructing the triazole ring, as demonstrated in the synthesis of analogous triazole-pyrazole hybrids . Key steps include:
Functionalization of pyridine derivatives (e.g., 4-pyridyl boronic acid) to introduce reactive groups.
Cyclization under controlled pH and temperature (e.g., 50–80°C in DMF/water mixtures) using catalysts like CuSO₄/Na ascorbate for regioselective triazole formation .
- Characterization : Post-synthesis, NMR (¹H/¹³C), IR, and LC-MS are essential for confirming structural integrity .
Q. How can the purity and stability of this compound be assessed under laboratory conditions?
- Answer :
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times with standards .
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (40–80°C), and light exposure. Monitor decomposition via TLC or LC-MS .
- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis/oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in yield optimization during scale-up synthesis?
- Answer : Yield discrepancies often arise from competing side reactions (e.g., over-alkylation). Mitigation strategies include:
Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
Solvent Optimization : Replace polar aprotic solvents (DMF) with THF/water mixtures to suppress byproducts, as shown in triazole synthesis (yield improved from 41% to 75%) .
Catalyst Tuning : Replace Cu(I) with Ru-based catalysts for higher selectivity in Click reactions .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as Fukui indices for electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., water vs. DMSO) to optimize activation energy .
- Case Study : ICReDD’s workflow combines DFT and machine learning to predict optimal reaction conditions, reducing trial-and-error experimentation .
Q. What experimental approaches validate the compound’s bioactivity in enzyme inhibition studies?
- Answer :
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for target enzymes (e.g., kinases) .
- Structural Analysis : Co-crystallize the compound with enzymes (e.g., cytochrome P450) and resolve structures via X-ray crystallography (resolution ≤ 2.0 Å) to identify binding motifs .
- SAR Studies : Modify the pyridyl/triazole substituents and correlate changes with activity trends, as seen in pyrazole-based Lamellarin analogues .
Methodological Guidance
Q. How to address spectral data inconsistencies (e.g., NMR splitting patterns) for this compound?
- Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve signal splitting caused by conformational exchange (e.g., rotamers) .
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may simplify splitting .
- Reference Standards : Cross-validate with synthesized analogues (e.g., methyl ester derivatives) to confirm peak assignments .
Q. What techniques are recommended for analyzing intermolecular interactions in solid-state forms?
- Answer :
- Single-Crystal XRD : Resolve π-π stacking between pyridyl/triazole rings and hydrogen-bonding networks, as demonstrated for triazole-carboxylate derivatives (e.g., C–H···O interactions at 2.8–3.2 Å) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., van der Waals vs. polar contacts) using CrystalExplorer software .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
